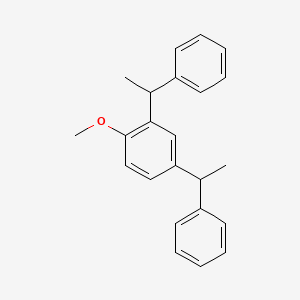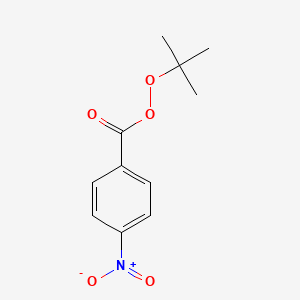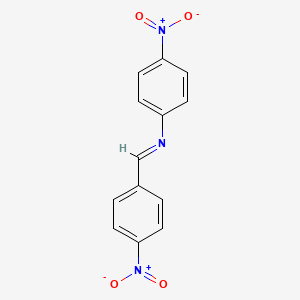![molecular formula C16H24N2O2 B11963651 n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide CAS No. 93142-38-2](/img/structure/B11963651.png)
n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide: is an organic compound characterized by the presence of a benzene ring substituted with four methyl groups and two acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide typically involves the reaction of 2,3,5,6-tetramethylbenzene with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can also be employed in the development of new drugs or therapeutic agents.
Medicine: In medicine, n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide has potential applications in drug design and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for further investigation as a therapeutic agent.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,5-Tetramethylbenzene
- 1,2,4,5-Tetramethylbenzene
- 1,2,3,4-Tetramethylbenzene
Comparison: Compared to these similar compounds, n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide is unique due to the presence of acetamide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93142-38-2 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
N-[[4-(acetamidomethyl)-2,3,5,6-tetramethylphenyl]methyl]acetamide |
InChI |
InChI=1S/C16H24N2O2/c1-9-10(2)16(8-18-14(6)20)12(4)11(3)15(9)7-17-13(5)19/h7-8H2,1-6H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
ODWKBJHZGDBMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CNC(=O)C)C)C)CNC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)

![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)


![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)





